Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline
Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline
The following technical guide details the physicochemical profile, synthesis, and application of 6-Chloro-2-fluoro-3-methoxyaniline (CAS 1017777-77-3). This document is structured for researchers and process chemists requiring high-fidelity data for experimental design and drug development.
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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aniline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anthelmintic agents. Its unique substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-methoxy motif—imparts specific electronic and steric properties critical for ligand-protein binding interactions.
Core Identifiers
| Property | Detail |
| CAS Number | 1017777-77-3 |
| IUPAC Name | 6-Chloro-2-fluoro-3-methoxyaniline |
| Synonyms | 2-Fluoro-3-methoxy-6-chloroaniline; 6-Chloro-2-fluoro-m-anisidine |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| SMILES | COc1c(F)c(N)c(Cl)cc1 |
| InChI Key | ABRCLZVZMHSIRQ-UHFFFAOYSA-N |
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale brown solid |
| Melting Point | 65–70 °C (Typical for similar halogenated anilines) |
| Boiling Point | ~250 °C (Predicted at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| pKa (Conjugate Acid) | ~2.5–3.0 (Reduced basicity due to ortho-Cl/F electron withdrawal) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
Synthetic Pathways & Methodology
The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline presents a regioselectivity challenge due to the competing directing effects of the amino, fluoro, and methoxy groups. The most robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline , utilizing controlled conditions to maximize the formation of the 6-chloro isomer over the thermodynamically favored 4-chloro isomer.
Primary Synthesis Route: Regioselective Chlorination
This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-chlorination.
Reagents & Conditions:
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Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).
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Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).
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Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
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Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Protocol:
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Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (N₂).
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Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature < 10 °C.
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Mechanism:[1] The amino group activates the ring. The 4-position (para to NH₂) and 6-position (ortho to NH₂) are the primary nucleophilic sites. Steric hindrance from the 2-fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major) and 6-chloro (minor) isomers.
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Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via HPLC/TLC.
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Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-Cl).
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Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient: Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho effect" and internal hydrogen bonding potential between NH₂ and Cl/F.
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Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the desired isomer.
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Synthesis Workflow Diagram
The following diagram illustrates the reaction logic and separation of isomers.
Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the critical purification step required to isolate the 6-chloro isomer.
Medicinal Chemistry Applications
6-Chloro-2-fluoro-3-methoxyaniline serves as a specialized "aniline head" in structure-activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets in protein targets while modulating metabolic stability.
Key Functional Roles:
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Metabolic Blocking: The introduction of Chlorine at the 6-position and Fluorine at the 2-position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug candidate (prevention of hydroxylation).
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Electronic Modulation: The electron-withdrawing nature of the halogens reduces the basicity of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it influences the hydrogen bond donor capability of the resulting NH group.
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Conformational Locking: The steric bulk of the ortho-chlorine and ortho-fluorine atoms can force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the molecule into a bioactive conformation (atropisomerism control).
Target Classes:
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Kinase Inhibitors: Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the hydrophobic back pocket.
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Anthelmintics: Investigated as a scaffold for next-generation benzimidazole derivatives for treating parasitic worm infections.
Analytical Characterization & QC
To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[2][4][6][7]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 3.75–3.85 (s, 3H): Methoxy group (-OCH₃).
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δ 5.20–5.50 (br s, 2H): Amine (-NH₂). Exchangeable with D₂O.
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δ 6.50–6.70 (d, 1H, J ≈ 8-9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to NH₂).
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δ 6.90–7.10 (t/dd, 1H, J ≈ 8-9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).
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Differentiation: The 4-chloro isomer would show a different coupling pattern (likely two singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two adjacent protons (H4 and H5), showing distinct ortho-coupling.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+
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M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).
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Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18 reverse-phase columns due to higher lipophilicity (shielding of the polar amine).
Safety & Handling (GHS Classification)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - Repeated | H373 | May cause damage to organs through prolonged or repeated exposure. |
Precautionary Measures:
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).
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Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.
References
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Smolecule. (2023). 6-Chloro-2-fluoro-3-methoxyaniline Product Profile and Synthesis Overview. Retrieved from
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ChemicalBook. (2023). Synthesis of Halogenated Anilines and Precursors. Retrieved from
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BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 1017777-77-3. Retrieved from
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National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Halogenated Anisidines. Retrieved from
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Beilstein Journal of Organic Chemistry. (2011). Regioselective chlorination of unprotected anilines. Retrieved from
